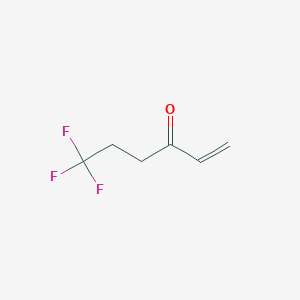

6,6,6-Trifluorohex-1-en-3-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62333-52-2 |

|---|---|

Molecular Formula |

C6H7F3O |

Molecular Weight |

152.11 g/mol |

IUPAC Name |

6,6,6-trifluorohex-1-en-3-one |

InChI |

InChI=1S/C6H7F3O/c1-2-5(10)3-4-6(7,8)9/h2H,1,3-4H2 |

InChI Key |

FTNFVCZSUPFKMK-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)CCC(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6,6,6 Trifluorohex 1 En 3 One and Its Analogues

Retrosynthetic Analysis for Trifluoromethylated α,β-Unsaturated Systems

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For a trifluoromethylated α,β-unsaturated system like 6,6,6-trifluorohex-1-en-3-one, several disconnections can be envisioned.

A primary disconnection strategy involves the carbon-carbon bond of the enone system, suggesting an aldol-type condensation. Specifically, a Claisen-Schmidt condensation is a viable approach, involving the reaction of a ketone with an α-hydrogen and an aldehyde without an α-hydrogen. wikipedia.org In the case of this compound, this would involve the disconnection to a suitable ketone and a trifluoromethylated aldehyde.

Another powerful retrosynthetic approach involves disconnecting the C-CF3 bond, which points towards methods of trifluoromethylation . This could involve the reaction of a pre-formed enolate or its equivalent with an electrophilic trifluoromethylating reagent.

Furthermore, disconnections based on pericyclic reactions , such as the Claisen rearrangement, can be considered. This strategy would involve the rearrangement of a suitably substituted allyl vinyl ether to generate the desired α,β-unsaturated ketone framework.

Precursor Chemistry and Synthetic Route Development

The development of synthetic routes to this compound and its analogues relies on the careful selection and manipulation of precursor molecules. Several key strategies have emerged as particularly effective.

Trifluoroacetylation Strategies for α,β-Unsaturated Ketone Formation

A widely employed and direct method for the synthesis of β-trifluoromethyl-α,β-unsaturated ketones is the trifluoroacetylation of electron-rich alkenes using trifluoroacetic anhydride (B1165640) (TFAA). mdpi.comsemanticscholar.org This approach is applicable to a variety of substrates, including:

Vinyl ethers: The reaction of ethyl vinyl ether with TFAA is a classic method to produce 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, a versatile intermediate. mdpi.com

Ketene dithioacetals, vinyl sulfides, and vinyl amides: These substrates also react readily with TFAA at room temperature to yield the corresponding β-trifluoroacetylated compounds in high yields. mdpi.com

Ketone oxime O-vinyl ethers: These compounds react with TFAA in the presence of pyridine (B92270) to stereoselectively produce ketone oxime O-(trans-4,4,4-trifluoro-3-oxo-1-butenyl) ethers. researchgate.net

The use of excess TFAA in the presence of pyridine can even lead to the diacylation of alkyl vinyl ethers. mdpi.com A proposed mechanism for the trifluoroacetylation of acid chlorides, which can be extended to these substrates, involves the formation of a pyridinium (B92312) enolate followed by reaction with TFAA and subsequent hydrolysis/decarboxylation. orgsyn.org

| Substrate Type | Reagent | Product Type | Reference |

| Vinyl ethers | Trifluoroacetic anhydride (TFAA) | β-Alkoxy-α,β-unsaturated trifluoromethyl ketones | mdpi.com |

| Ketene dithioacetals | Trifluoroacetic anhydride (TFAA) | β,β-Bis(alkylthio)-α,β-unsaturated trifluoromethyl ketones | mdpi.com |

| Vinyl amides | Trifluoroacetic anhydride (TFAA) | β-Amino-α,β-unsaturated trifluoromethyl ketones | mdpi.com |

| Ketone oxime O-vinyl ethers | Trifluoroacetic anhydride (TFAA), Pyridine | Ketone oxime O-(trans-4,4,4-trifluoro-3-oxo-1-butenyl) ethers | researchgate.net |

Formation from Trifluoromethyl-Substituted Allenes and Propargylic Carboxylates

Alternative strategies leverage the reactivity of trifluoromethyl-substituted allenes and propargylic carboxylates. A notable example is the gold-catalyzed umich.eduumich.edu-sigmatropic rearrangement of trifluoromethylated propargylic carboxylates, which provides access to β-CF3 enones. researchgate.netresearchgate.net This powerful transformation allows for the construction of the trifluoromethylated enone scaffold with high efficiency.

Furthermore, trifluoromethyl-substituted allenes can be treated with trifluoroacetic acid to achieve the highly stereoselective formation of trisubstituted (Z)-trifluoromethyl alkenes, which can serve as precursors to the target ketones. hawaii.edu

Multi-Component Reaction Approaches to Trifluoromethylated Ketones

Multi-component reactions (MCRs) have gained prominence as they offer a streamlined approach to complex molecules in a single step, enhancing atom economy and operational efficiency. Several MCRs have been developed for the synthesis of trifluoromethylated ketones and related heterocycles.

One such approach involves the photoredox-catalyzed multicomponent oxidative trifluoromethylation of alkynes, which directly yields α-trifluoromethyl ketones. organic-chemistry.org Another innovative method is an electrochemical multicomponent cascade annulation and functionalization reaction that enables the indirect C(sp3)–H trifluoromethylation of aromatic ketones. rsc.org Three-component reactions involving α-CF3 carbonyls, sodium azide, and amines have also been reported for the synthesis of NH-1,2,3-triazoles, showcasing the versatility of trifluoromethylated ketones as building blocks. researchgate.net

Regio- and Stereoselective Synthesis of Trifluoromethylated Olefins Precursors

The stereochemistry of the double bond in α,β-unsaturated systems is crucial and often dictates the biological activity and chemical reactivity of the molecule. Therefore, the regio- and stereoselective synthesis of trifluoromethylated olefin precursors is of paramount importance.

The Claisen rearrangement of 1,1,1-trifluoropropenyl-2-carbinol derivatives has been successfully employed for the stereoselective synthesis of trifluoromethylated Z-olefins. jst.go.jp Another strategy involves the thermal 4π electrocyclic ring-opening of oxetenes, prepared from the Pd-catalyzed [2+2] cycloaddition of alkynes with trifluoropyruvate, which yields tetrasubstituted olefins bearing a trifluoromethyl group with high stereoselectivity. rsc.org

Hydrodefluorination of readily available trifluoromethylated alkenes using reagents like LiAlH4 offers a practical route to terminal monofluoroalkenes with good to excellent diastereoselectivity. acs.orgnih.gov Additionally, base-controlled α- or γ-difluoroallylation of alkylidene malonates with trifluoromethyl alkenes provides access to various gem-difluoro-1,5-dienes with excellent regioselectivity. rsc.org

Innovations in Fluorination Reagents and Methodologies for Carbonyl Derivatives

The development of new fluorinating reagents and methodologies has significantly expanded the toolbox for synthesizing fluorinated organic compounds. Modern electrophilic fluorinating reagents, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) , are favored for their stability, ease of handling, and broad applicability. mdpi.comnih.gov

These reagents have been instrumental in the development of catalytic, asymmetric fluorination reactions. For instance, the enantioselective α-fluorination of carbonyl compounds can be achieved using chiral catalysts that generate chiral enolates, which then react with these electrophilic fluorine sources. nih.govharvard.edu

Recent innovations include the use of fluoroarenes to mediate the trifluoromethylation of carboxylic acids, providing a metal-free and safe protocol. organic-chemistry.org Furthermore, photoredox catalysis has enabled the use of trifluoroacetic anhydride as a trifluoromethyl radical source for the trifluoromethylation of alkenes and arenes under mild conditions. researchgate.netnih.gov A protocol for the synthesis of α-trifluoromethylated ketones from α,β-unsaturated ketones has been developed using catecholboron enolates and the Togni II reagent, proceeding without the need for a catalyst or additive. acs.orgnih.gov

| Fluorination Reagent/Method | Substrate | Product | Key Features | Reference |

| Selectfluor, NFSI | Carbonyl Compounds (via enolates) | α-Fluorinated Carbonyls | Electrophilic fluorination, applicable to asymmetric synthesis | mdpi.comnih.gov |

| Fluoroarenes | Carboxylic Acids | Trifluoromethyl Ketones | Metal-free, safe protocol | organic-chemistry.org |

| Trifluoroacetic Anhydride (Photoredox) | Alkenes, Arenes | Trifluoromethylated Alkenes/Arenes | Utilizes an inexpensive CF3 source | researchgate.netnih.gov |

| Togni II Reagent / Catecholboron Enolates | α,β-Unsaturated Ketones | α-Trifluoromethylated Ketones | Catalyst- and additive-free | acs.orgnih.gov |

Reactivity and Mechanistic Studies of 6,6,6 Trifluorohex 1 En 3 One

Nucleophilic Addition Reactions to the α,β-Unsaturated Carbonyl System

The carbonyl and the adjacent carbon-carbon double bond in 6,6,6-Trifluorohex-1-en-3-one create an electrophilic α,β-unsaturated system. The strongly electron-withdrawing nature of the trifluoromethyl (CF₃) group at the β-position further enhances the electrophilicity of the β-carbon, making it highly susceptible to attack by nucleophiles.

Michael Additions and Conjugate Additions

Conjugate addition, often referred to as Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. In this reaction, a nucleophile adds to the β-carbon of the carbon-carbon double bond. For β-trifluoromethyl enones like this compound, this 1,4-addition is a predominant reaction pathway. Various nucleophiles, including malonates, electron-rich heterocycles (like furans, pyrroles, and indoles), and amines, readily participate in this reaction.

The reaction involves the attack of a Michael donor (the nucleophile) on the Michael acceptor (the enone) to form a new carbon-carbon bond at the β-carbon. This process is widely used for creating complex organic molecules in a mild and efficient manner. For instance, the addition of malonates to β-trifluoromethyl enones, catalyzed by bifunctional tertiary amine-thioureas, can produce adducts with quaternary stereogenic centers bearing a CF₃ group, often with high yields and enantioselectivity, although high-pressure conditions may be required.

| Nucleophile (Michael Donor) | Catalyst/Conditions | Product Type |

|---|---|---|

| Diethyl Malonate | Tertiary Amine-Thiourea, High Pressure (8–10 kbar) | Adduct with a CF₃-bearing quaternary stereocenter |

| Furans, Pyrroles, Indoles | Lewis Acids (e.g., BF₃·Et₂O, Cu(OTf)₂) | Heterocycles with a functionalized trifluoromethyl side-chain |

| 4-Hydroxycoumarin | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Perfluoroalkylated Warfarin analogs |

The Role of the Trifluoromethyl Group in Directing Regioselectivity and Stereoselectivity

The trifluoromethyl group plays a crucial role in the reactivity and selectivity of nucleophilic additions. Its potent electron-withdrawing effect polarizes the α,β-unsaturated system, making the β-carbon significantly more electron-deficient and thus the primary site for nucleophilic attack (regioselectivity). This effect enhances the rate and efficiency of conjugate additions compared to non-fluorinated enones.

Furthermore, the steric bulk and stereoelectronic properties of the CF₃ group can influence the stereochemical outcome of the reaction. In asymmetric synthesis, the CF₃ group can direct the approach of the nucleophile, leading to the preferential formation of one stereoisomer over another. This is particularly evident in organocatalytic reactions where the catalyst and the CF₃ group work in concert to create a specific chiral environment around the reacting centers, often resulting in high diastereoselectivity and enantioselectivity. The presence of the CF₃ group is known to enhance lipophilicity and metabolic stability in drug candidates, making these synthetic routes valuable in medicinal chemistry.

Cycloaddition Chemistry

The double bond in this compound can participate in various cycloaddition reactions, acting as a 2π-electron component. The electron-deficient nature of this double bond, enhanced by the adjacent trifluoromethyl and carbonyl groups, makes it a potent partner in these transformations.

Diels-Alder Reactions with this compound as a Dienophile

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org α,β-Unsaturated ketones are common dienophiles, and their reactivity is increased by electron-withdrawing substituents. The trifluoromethyl group in this compound strongly activates the double bond, making it an efficient dienophile for reactions with electron-rich dienes. acs.orgorganic-chemistry.org

This reaction provides a powerful method for constructing fluorinated six-membered rings with good control over regio- and stereochemistry. The reaction proceeds via a concerted mechanism, where the stereochemistry of the dienophile is retained in the cyclohexene product. wikipedia.org

| Diene | Dienophile | Product | Key Feature |

|---|---|---|---|

| Electron-rich conjugated diene (e.g., 1,3-Butadiene) | This compound | Trifluoromethyl-substituted cyclohexene derivative | CF₃ group activates the dienophile, increasing reaction rate. |

[3+2] and [2+2] Cycloaddition Pathways

Beyond the Diels-Alder reaction, this compound is a versatile substrate for other cycloaddition pathways.

[3+2] Cycloadditions: These reactions involve a three-atom dipole reacting with the two-atom π-system of the enone to form a five-membered heterocyclic ring. β-Trifluoromethyl enones have been shown to react with various 1,3-dipoles.

With Diazoacetates: In a phosphine-catalyzed reaction, β-trifluoromethyl enones react with α-diazoacetates to produce multisubstituted 4-(trifluoromethyl)pyrazolines in good to excellent yields.

With Nitrile Imines: Trifluoroacetonitrile imines, generated in situ, undergo a fully regio- and diastereoselective [3+2] cycloaddition with enones to yield trans-configured 5-acyl-pyrazolines.

With Thiocarbonyl S-methanides: The reaction of in situ-generated thiocarbonyl S-methanides with enones containing a CF₃ group on the double bond occurs chemo- and regioselectively onto the C=C bond, yielding trifluoromethylated tetrahydrothiophene derivatives.

[2+2] Cycloadditions: The photochemical [2+2] cycloaddition is a characteristic reaction of enones with alkenes, leading to the formation of cyclobutane rings. This reaction typically proceeds through the photoexcitation of the enone to a triplet state, which then reacts with the alkene in a stepwise manner via a diradical intermediate. The regioselectivity of the addition is influenced by the electronic nature of the alkene. While specific studies on this compound are not prevalent, the general mechanism for enones is well-established.

Rearrangement Reactions and Transformations

While this compound itself may not be prone to simple rearrangements under standard conditions, the products derived from its primary reactions can undergo significant structural transformations.

The functional groups within the initial products, such as the ketone moiety or the newly formed rings, can be manipulated to induce rearrangements. For example, α-haloketones, which could be synthesized from the enone, are classic substrates for the Favorskii rearrangement . This reaction, occurring in the presence of a base, involves the formation of a cyclopropanone intermediate that subsequently opens to yield a carboxylic acid derivative, often with a contracted carbon skeleton. nrochemistry.comwikipedia.orgddugu.ac.in

Another potential transformation for the ketone group is the Baeyer-Villiger oxidation . This reaction uses a peroxyacid or peroxide to convert a ketone into an ester. organic-chemistry.orgwikipedia.org The regioselectivity of this oxidation is predictable, with the more substituted carbon atom typically migrating. organic-chemistry.org Applying this to a product derived from this compound could lead to the formation of complex fluorinated esters or lactones.

Pericyclic Reactions Modulated by Trifluoromethyl Substitution

Pericyclic reactions, which proceed through a cyclic transition state, are a cornerstone of organic synthesis. The presence of a trifluoromethyl group on the enone backbone can influence the feasibility, regioselectivity, and stereoselectivity of these reactions. While a broad spectrum of pericyclic reactions exists, the reactivity of β-trifluoromethyl enones has been notably explored in cycloaddition reactions.

β-Trifluoromethylated enones have been shown to be effective dienophiles in Diels-Alder reactions. The electron-withdrawing CF3 group activates the dienophile, facilitating the [4+2] cycloaddition with a variety of dienes to form fluorinated cyclic compounds. However, the presence of the fluoroalkyl moiety can modify the typical reactivity and selectivity patterns observed in these cycloadditions researchgate.net.

Beyond the classic Diels-Alder reaction, β-trifluoromethyl enones participate in other cycloaddition variants. Organocatalytic oxa-hetero-Diels-Alder reactions of enones with aryl trifluoromethyl ketones have been developed to synthesize trifluoromethyl-substituted tetrahydropyrans with high diastereo- and enantioselectivity nih.gov. These reactions proceed via a [4+2] cycloaddition pathway where an enamine intermediate, formed from the enone, acts as the diene nih.gov.

Furthermore, β-trifluoromethyl enones are substrates in formal [2+2] and [3+2] cycloaddition reactions. For instance, a highly enantioselective copper-catalyzed [3+2] cycloaddition of α-isocyanoesters with β,β-disubstituted enones bearing a trifluoromethyl group has been developed, yielding dihydropyrroles with a trifluoromethylated all-carbon quaternary stereocenter acs.orgthieme-connect.com. This process is noted for its high efficiency, broad substrate scope, and excellent stereoselectivity acs.orgthieme-connect.com. Similarly, formal [2+2] cycloadditions with C(1)-alkyl ammonium enolates have been investigated, leading to β-lactones, although the reactivity is sensitive to the substitution pattern on the enone nih.gov.

Table 1: Examples of Cycloaddition Reactions with β-Trifluoromethyl Enones

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |

| Diels-Alder | β-Fluoroalkylated enone, Diene | Thermal or Lewis Acid | Fluorinated cyclohexene derivatives | Modified reactivity and selectivity due to the fluoroalkyl group. | researchgate.net |

| Oxa-Hetero-Diels-Alder | Enone, Aryl trifluoromethyl ketone | Amine-based organocatalyst | Trifluoromethyl-substituted tetrahydropyranones | High diastereo- and enantioselectivity. | nih.gov |

| Formal [3+2] Cycloaddition | β-Trifluoromethyl β,β-disubstituted enone, α-Isocyanoester | Copper catalyst | Dihydropyrroles with a trifluoromethylated quaternary center | High yields and enantioselectivity. | acs.orgthieme-connect.com |

| Formal [2+2] Cycloaddition | β-Trifluoromethylenone, C(1)-Alkyl ammonium enolate | Organocatalyst | β-Lactones | Reactivity dependent on enone substitution. | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Skeletal Rearrangements and Their Mechanistic Elucidation

The study of skeletal rearrangements of this compound and other β-trifluoromethyl enones is a less documented area of their reactivity. While various classes of ketones undergo a wide array of skeletal rearrangements under thermal, photochemical, or catalytic conditions, specific examples involving the migration of carbon or other atoms to form a new structural framework for β-trifluoromethyl enones are not extensively reported in the reviewed literature. The inherent stability of the carbon skeleton and the specific electronic influence of the trifluoromethyl group may disfavor certain classical rearrangement pathways or lead to alternative reaction manifolds that have yet to be fully explored. Further research is required to elucidate the potential for and mechanisms of skeletal rearrangements in this class of fluorinated compounds.

Electrophilic Transformations of the Enone Moiety

While the β-carbon of β-trifluoromethyl enones is highly electrophilic and readily undergoes nucleophilic attack, the carbon-carbon double bond can also participate in electrophilic transformations under specific conditions. These reactions expand the synthetic utility of these fluorinated building blocks.

Epoxidation: The epoxidation of the electron-deficient double bond in β-trifluoromethyl enones can be achieved to furnish the corresponding α,β-epoxy ketones. These reactions are typically performed using nucleophilic oxidizing agents. An enantioselective synthesis of epoxides from β,β-disubstituted enones bearing a trifluoromethyl group has been reported using methylhydrazine-induced aerobic epoxidation acs.org. The resulting trifluoromethylated epoxides are valuable chiral building blocks.

Halogenation: The addition of halogens across the double bond of enones is a fundamental electrophilic transformation. While direct halogenation of the electron-poor double bond of β-trifluoromethyl enones can be challenging, related halo-trifluoromethylation reactions of alkenes have been extensively studied mdpi.com. These reactions often proceed via a radical mechanism where a trifluoromethyl radical first adds to the alkene, followed by trapping of the resulting radical intermediate with a halogen source. This provides a pathway to vicinal halo-trifluoromethylated compounds.

Table 2: Selected Electrophilic Transformations of β-Trifluoromethyl Enones and Related Systems

| Transformation | Reagents | Product | Mechanistic Insight | Reference |

| Epoxidation | Methylhydrazine, O2 | Trifluoromethylated epoxide | Enantioselective synthesis of epoxides with a tetrasubstituted trifluoromethylated carbon center. | acs.org |

| Halo-trifluoromethylation (of alkenes) | CF3 source (e.g., Langlois reagent), Halogen source (e.g., NXS) | Vicinal halo-trifluoromethylated alkane | Radical-mediated addition of a trifluoromethyl radical followed by halogenation. | mdpi.com |

This table is interactive and can be sorted by clicking on the column headers.

Comparative Reactivity with Non-Fluorinated and Partially Fluorinated Analogues

The presence of the trifluoromethyl group at the β-position of an enone dramatically alters its reactivity compared to non-fluorinated or partially fluorinated analogues. This difference is primarily attributed to the strong electron-withdrawing nature of the CF3 group.

One of the most significant differences is the enhanced electrophilicity of the β-carbon in β-trifluoromethyl enones. This makes them highly reactive towards Michael acceptors. For instance, the conjugate addition of malonates to sterically hindered β-trifluoromethyl enones, which is practically non-existent at atmospheric pressure, can be effectively promoted under high pressure (8–10 kbar) baranlab.org. This highlights a significant rate enhancement and a reactivity profile distinct from that of their non-fluorinated counterparts, which typically react under milder conditions. The high reactivity of β-trifluoromethyl enones is attributed to the significantly lower-lying LUMO energy level due to the presence of the electron-withdrawing trifluoromethyl and carbonyl groups amanote.com.

Furthermore, the trifluoromethyl group can itself participate in reactions, leading to unique transformations not observed for non-fluorinated analogues. Defluorinative functionalizations, where one or more fluorine atoms are displaced, are a testament to this unique reactivity mdpi.com. For example, an "on-water" defluorinative bisphosphorylation of β-trifluoromethyl enones has been developed for the synthesis of multi-substituted furans mdpi.com.

In pericyclic reactions, such as the Diels-Alder reaction, the trifluoromethyl group acts as a powerful activating group on the dienophile. However, it can also influence the stereochemical outcome of the reaction, leading to different selectivity compared to non-fluorinated enones researchgate.net.

In contrast to enones bearing a β-CF3 group, the reactivity of α-fluoroenones has also been investigated. The synthesis of 2-fluoroenones can be achieved from the corresponding enones, and these compounds also exhibit unique reactivity patterns in reactions such as asymmetric Diels-Alder cycloadditions and conjugate additions. The position of the fluorine atom, whether at the α or β position, thus has a profound and distinct impact on the chemical behavior of the enone system.

Table 3: Comparison of Reactivity: β-Trifluoromethyl Enones vs. Non-Fluorinated Analogues

| Reaction Type | β-Trifluoromethyl Enone | Non-Fluorinated Enone | Key Difference |

| Michael Addition | Highly activated, may require forcing conditions (e.g., high pressure) for sterically hindered substrates. | Generally reactive under standard conditions. | The CF3 group significantly enhances the electrophilicity of the β-carbon. |

| Defluorination Reactions | Can undergo defluorinative functionalization. | Not applicable. | The C-F bonds of the CF3 group can be cleaved under specific conditions. |

| Diels-Alder Reaction | Acts as a highly activated dienophile; can influence stereoselectivity. | Reactivity depends on other substituents; well-established selectivity rules apply. | The CF3 group serves as a strong electron-withdrawing group, enhancing dienophilicity. |

This table is interactive and can be sorted by clicking on the column headers.

Catalytic Applications and Transformations Involving 6,6,6 Trifluorohex 1 En 3 One

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis provides a powerful strategy for the enantioselective synthesis of chiral molecules, and 6,6,6-Trifluorohex-1-en-3-one is a suitable substrate for such transformations. The development of stereoselective methods is crucial for accessing optically active compounds containing a trifluoromethyl group, which are of significant interest in medicinal and materials chemistry.

The creation of new chiral catalysts capable of inducing high stereoselectivity is a central theme in asymmetric synthesis. nih.gov For substrates like α,β-unsaturated ketones, catalysts are designed to create a specific chiral environment around the reactive site, dictating the facial selectivity of nucleophilic attack. Chiral organocatalysts, such as primary amine-functionalized Cinchona alkaloids, have been successfully developed for the enantioselective α-fluorination of cyclic ketones, demonstrating the potential of amine-based catalysis for activating carbonyl compounds. nih.govnih.gov Similarly, chiral aminophosphines have been explored as catalysts in asymmetric double-Michael reactions to produce nitrogen-containing heterocycles. mdpi.com While not applied specifically to this compound in the reviewed literature, these catalyst classes represent the forefront of design for enantioselective transformations of α,β-unsaturated systems. The goal is to achieve high yields and excellent enantiomeric excess (ee) or diastereomeric ratios (dr) by stabilizing the transition state that leads to the desired stereoisomer.

Organocatalysis offers a metal-free approach to activating α,β-unsaturated ketones. mdpi.com A primary mechanism involves the reaction of the ketone with a chiral secondary amine catalyst to form a transient iminium ion. This activation mode lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enone system, enhancing its electrophilicity at the β-carbon and facilitating conjugate addition of various nucleophiles. mdpi.com The presence of the trifluoromethyl group in this compound further amplifies this electrophilicity, making it a highly reactive Michael acceptor.

Alternatively, reaction with a chiral primary amine can lead to the formation of an enamine, which activates the α-position for electrophilic attack. nih.gov This dual reactivity allows for a broad scope of transformations. For instance, the asymmetric alkylation of a chiral glycine equivalent has been achieved with a fluorinated substrate, yielding the product with >99% ee. smolecule.com

Table 1: Examples of Catalytic Asymmetric Reactions on Fluorinated Ketones

| Reaction Type | Catalyst System | Substrate Type | ee/er | Yield (%) |

| Alkylation | Chiral glycine equivalent | 4-Bromo-1,1,1-trifluorobutane | >99% ee | 85 |

| Acyl-trifluoromethylation | Thiazolium NHC | Unactivated olefins | 98:2 er | 76 |

| Hydrogenation | Ir/f-amphol | Trifluoromethyl ketones | 95% ee | 92 |

This table presents data on transformations involving related fluorinated compounds, illustrating the types of catalytic systems employed. Data sourced from Smolecule. smolecule.com

Metal-Catalyzed Processes

The reactivity of this compound can be further modulated and expanded through the use of metal catalysts. Transition metals, in particular, offer diverse reaction pathways for additions, couplings, and rearrangements.

Transition metals are widely used to catalyze reactions involving fluorinated compounds. nih.gov One notable application is in asymmetric hydrogenation. An iridium-based catalyst system has been successfully used for the hydrogenation of trifluoromethyl ketones, achieving high enantioselectivity (95% ee) and yield (92%). smolecule.com Although cross-coupling reactions like Suzuki-Miyaura or Heck couplings are well-established, their application to this compound is not extensively documented. smolecule.com However, the principles of transition-metal catalysis suggest significant potential. For example, palladium-catalyzed allylic alkylation could modify the enone system, with the trifluoromethyl group influencing the regioselectivity and reaction rate. smolecule.com The ability of transition metals to cycle through various oxidation states is key to their catalytic activity in forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com

Gold catalysts, typically as Au(I) or Au(III) complexes, are powerful and selective catalysts, particularly for reactions involving alkynes and alkenes. nih.gov Gold(I) complexes function as soft, carbophilic π-acids that can activate C-C multiple bonds towards nucleophilic attack. nih.gov This property has been exploited in a wide range of transformations, including cycloisomerizations and rearrangements. nih.govrsc.org For instance, gold catalysis has been employed in dehydrative cyclizations to form heterocyclic systems and in the rearrangement of propargyl acetates. mdpi.comnih.gov While no studies directly report the use of this compound in gold-catalyzed reactions, its vinyl group could potentially participate in intramolecular cyclizations or rearrangements if tethered to an appropriate alkyne or other functional group, offering a pathway to complex cyclic and spirocyclic fluorinated structures. rsc.orgnih.gov

Photoredox Catalysis and Excited State Chemistry

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the generation of reactive radical intermediates under exceptionally mild conditions. princeton.edu This strategy relies on a photocatalyst that, upon absorption of visible light, reaches an excited state and can engage in single-electron transfer (SET) with a substrate. princeton.edunih.gov This process can generate radical cations or radical anions, unlocking reaction pathways that are often complementary to traditional thermal methods. sigmaaldrich.com

The application of photoredox catalysis to this compound remains a promising but underexplored area. smolecule.com The enone moiety could potentially be reduced by an excited-state photocatalyst to form a radical anion, which could then participate in subsequent coupling reactions. Conversely, the trifluoromethyl group is a common motif introduced using radical-based photoredox methods. nih.govsemanticscholar.org The chemistry of the catalyst's excited state, particularly the longer-lived triplet state, is crucial for efficient bimolecular reactions. nih.gov The development of photoredox methods involving this compound could provide novel and sustainable routes for C-C bond formation and other functionalizations. nih.gov

Biocatalytic Approaches to Fluorinated α,β-Unsaturated Ketones

The burgeoning field of biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral fluorinated compounds. Enzymes, operating under mild conditions with high chemo-, regio-, and stereoselectivity, are increasingly being harnessed for the transformation of complex molecules, including fluorinated α,β-unsaturated ketones. The primary biocatalytic approach for these substrates involves the asymmetric reduction of the carbon-carbon double bond, yielding valuable chiral saturated ketones.

Ene-reductases (ERs), particularly those belonging to the Old Yellow Enzyme (OYE) family of flavin-dependent oxidoreductases, are the most prominent enzymes employed for this transformation. acsgcipr.orgnih.gov These enzymes catalyze the stereoselective trans-addition of a hydride and a proton to the activated C=C bond of an α,β-unsaturated ketone, aldehyde, or other electron-deficient alkene. acsgcipr.org The hydride is typically derived from a nicotinamide cofactor (NADH or NADPH), which necessitates a cofactor regeneration system for preparative-scale reactions. acsgcipr.orgcore.ac.uk

While extensive research has demonstrated the broad substrate scope of ene-reductases for a variety of α,β-unsaturated ketones, rsc.orgrsc.org specific studies on β-trifluoromethylated substrates like this compound are less common. However, the successful enzymatic reduction of other fluorinated enones suggests the feasibility of such transformations. For instance, the biocatalytic asymmetric synthesis of alkyl fluorides has been achieved through the ene-reductase-mediated reduction of α-fluoroenones. This indicates that the presence of fluorine atoms in the substrate is tolerated by the active site of these enzymes.

Furthermore, the general substrate tolerance of OYEs has been widely documented, encompassing cyclic and acyclic enones with diverse substitution patterns. nih.govnih.gov The stereochemical outcome of the reduction is dependent on the specific ene-reductase used, with different enzymes from various microbial sources often providing access to opposite enantiomers of the product. nih.gov This stereocomplementarity is a significant advantage of biocatalytic methods.

Although direct biocatalytic transformations of this compound have not been extensively reported in the literature, related enzymatic reductions of ketones bearing trifluoromethyl groups have been successfully demonstrated. For example, transaminases have been employed for the asymmetric amination of trifluoromethyl ketones, yielding chiral amines with high enantiomeric excess. nih.gov While this is a different transformation, it underscores the compatibility of the trifluoromethyl group with enzymatic active sites.

The application of ene-reductases to β-trifluoromethylated enones, such as this compound, holds considerable promise for the synthesis of enantiomerically enriched fluorinated ketones. These chiral building blocks are of significant interest in the development of pharmaceuticals and agrochemicals. Future research in this area is likely to focus on screening diverse panels of ene-reductases to identify catalysts with high activity and selectivity for this class of substrates, as well as optimizing reaction conditions for efficient biotransformations.

Research Findings on the Biocatalytic Reduction of α,β-Unsaturated Ketones

The following interactive table summarizes key findings from studies on the biocatalytic reduction of various α,β-unsaturated ketones using ene-reductases. While specific data for this compound is not available, the presented data for analogous substrates illustrates the potential of this approach.

| Enzyme (Source) | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |

| OYE1 (Saccharomyces pastorianus) | (4S)-4-Phenyl-3-buten-2-one | (S)-4-Phenyl-2-butanone | >99 | 98 |

| OYE2 (Saccharomyces cerevisiae) | 2-Methyl-2-cyclohexenone | (R)-2-Methylcyclohexanone | >99 | 96 |

| OYE3 (Saccharomyces cerevisiae) | Ketoisophorone | (6R)-Levodione | >99 | >99 |

| YqjM (Bacillus subtilis) | 2-Cyclohexen-1-one | Cyclohexanone | 95 | N/A |

| TsOYE (Thermus scotoductus) | (S)-Carvone | (2R,5S)-Dihydrocarvone | 98 | >99 (de) |

Note: The data presented is for analogous α,β-unsaturated ketone substrates to illustrate the capabilities of ene-reductases. N/A indicates that the product is achiral. 'de' refers to diastereomeric excess.

6,6,6 Trifluorohex 1 En 3 One As a Key Building Block in Complex Molecule Synthesis

Synthesis of Fluorinated Heterocyclic Scaffolds

The dual functionality of 6,6,6-trifluorohex-1-en-3-one as both a Michael acceptor and an electrophilic ketone center allows for its effective use in the synthesis of various fluorinated heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atoms.

The 1,3-dicarbonyl-like nature of α,β-unsaturated ketones enables their reaction with binucleophilic reagents to form five-membered heterocyclic rings. Specifically, the reaction of this compound with hydrazine and its derivatives is a well-established route to pyrazoles. Similarly, its condensation with hydroxylamine yields isoxazole derivatives.

The general mechanism for pyrazole formation involves the initial nucleophilic attack of hydrazine at the carbonyl carbon, followed by an intramolecular conjugate addition to the vinyl group, leading to cyclization and subsequent dehydration to form the aromatic pyrazole ring. libretexts.orglibretexts.org This reaction is a cornerstone in the synthesis of a wide array of pyrazole-containing compounds. nih.govechemcom.combeilstein-journals.org

For isoxazole synthesis, hydroxylamine reacts in a similar fashion. youtube.comnih.gov The initial condensation at the ketone is followed by cyclization through the attack of the hydroxyl group onto the β-carbon of the double bond, ultimately leading to the formation of the isoxazole ring after dehydration. nanobioletters.comnih.govajrconline.org

Table 1: Synthesis of Pyrazole and Isoxazole Derivatives

| Reactant | Product Class | Heterocyclic Ring | Key Reaction Type |

|---|---|---|---|

| Hydrazine | Pyrazole | 5-membered | Condensation/Cyclization |

The carbonyl and vinyl groups in this compound are susceptible to reduction, providing access to functionalized fluorinated alcohols and amines. These compounds are valuable synthetic intermediates.

The reduction of the ketone functionality in this compound can lead to the formation of trifluoromethyl-substituted secondary alcohols. Various reducing agents can be employed for this transformation, offering pathways to chiral amino alcohols which are of significant interest. mdpi.com

Furthermore, reductive amination of the ketone or conjugate addition of amines to the double bond provides routes to various fluorinated amines. nih.govbeilstein-journals.orgrsc.org The synthesis of fluorinated amines is a significant area of research due to their prevalence in pharmaceuticals and agrochemicals. nih.gov The specific reaction conditions can be tailored to favor either the formation of the amine at the C3 position (from the ketone) or at the C2 position (via Michael addition).

Preparation of Polyfluorinated Carbon Architectures

While specific research detailing the use of this compound in the preparation of complex polyfluorinated carbon architectures is not extensively documented in publicly available literature, its structure suggests potential applications. The trifluoromethyl group and the reactive double bond could serve as handles for further fluorination reactions or as building blocks for constructing larger, more complex fluorinated systems. The development of synthetic methodologies to create novel polyfluorinated structures is an active area of chemical research.

Strategic Incorporation into Bioactive Molecule Precursors (excluding direct biological activity)

The pyrazole and isoxazole scaffolds, as well as the functionalized fluorinated alcohols and amines derived from this compound, are important precursors for molecules with potential biological activity. researchgate.net The incorporation of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Therefore, this compound serves as a valuable starting material for the synthesis of more complex molecules that are subsequently investigated for their therapeutic potential. The heterocyclic and functionalized aliphatic compounds derived from this precursor provide a diverse library of fluorinated building blocks for drug discovery programs.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Hydrazine |

| Hydroxylamine |

| Pyrazole |

Theoretical and Computational Chemistry Studies of 6,6,6 Trifluorohex 1 En 3 One

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of 6,6,6-Trifluorohex-1-en-3-one is significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group. smolecule.com This high electronegativity polarizes the molecule, rendering the carbonyl carbon highly electrophilic. nih.gov Computational methods, particularly Density Functional Theory (DFT), are employed to map the electron density distribution and electrostatic potential, revealing the regions most susceptible to nucleophilic and electrophilic attack.

Frontier Molecular Orbital (FMO) theory is a key tool for understanding the reactivity of this compound. The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is primarily located on the C=C double bond, indicating that this is the most likely site for reaction with electrophiles.

LUMO: The LUMO is predominantly centered on the carbonyl carbon and the adjacent CF₃ group. The strong inductive effect of the fluorine atoms lowers the energy of the LUMO, making the molecule a good electron acceptor. smolecule.com

This low-lying LUMO explains the enhanced reactivity of the carbonyl group toward nucleophiles compared to its non-fluorinated analogs. The energy gap between the HOMO and LUMO is also a critical parameter, providing insights into the kinetic stability and electronic transitions of the molecule.

| Orbital | Primary Location | Implied Reactivity |

| HOMO | C=C double bond | Site for electrophilic attack |

| LUMO | Carbonyl carbon, CF₃ group | Site for nucleophilic attack |

Conformational Analysis and Stereochemical Preferences

The acyclic nature of this compound allows for multiple conformations due to rotation around its single bonds. Computational conformational analysis, typically using molecular mechanics or quantum chemical methods, is used to identify the most stable conformers. The analysis reveals that the molecule preferentially adopts conformations that minimize steric hindrance and torsional strain. The planarity of the enone moiety (C=C-C=O) is favored due to conjugation, while the orientation of the trifluoroethyl group is dictated by a balance of steric and electrostatic interactions.

Solvation plays a critical role in determining stereochemical preferences. smolecule.com

In non-polar solvents , the molecule tends to adopt more extended conformations.

In polar, aqueous environments , conformations that reduce the exposure of the hydrophobic surface area are more favorable. smolecule.com

These solvent-dependent conformational changes can significantly impact the molecule's reactivity and interaction with other chemical species.

Reaction Mechanism Elucidation using Quantum Chemical Methods

Quantum chemical methods are indispensable for detailing the reaction mechanisms involving this compound at an atomic level.

By modeling the potential energy surface of a reaction, computational chemists can identify the structures of transition states—the high-energy intermediates that connect reactants and products. DFT calculations are commonly used to determine the geometry of these transient species and to calculate the activation energy (the energy barrier that must be overcome for the reaction to proceed). mdpi.com

For instance, in nucleophilic addition reactions to the carbonyl group, these methods can precisely map the trajectory of the incoming nucleophile and the subsequent changes in bonding. nih.gov Similarly, for reactions involving the trifluoromethyl group, such as radical-mediated C-F bond activation, transition state analysis can elucidate the complex bond-breaking and bond-forming steps. smolecule.com One pathway involves a single-electron transfer (SET) to form a radical anion, which then undergoes C-F bond cleavage. smolecule.com

The surrounding solvent can dramatically influence reaction pathways and rates. Computational models can account for these effects using either implicit or explicit solvent models.

Implicit Models (e.g., Polarized Continuum Model - PCM): These models treat the solvent as a continuous medium with a defined dielectric constant, capturing the bulk electrostatic effects of the solvent on the solute.

Explicit Models: These models involve including a number of individual solvent molecules in the calculation, providing a more detailed picture of specific solute-solvent interactions like hydrogen bonding.

Studies using classical molecular dynamics have shown that this compound has better solubility in fluorinated solvents. smolecule.com This is due to favorable "fluorophilic" interactions between the CF₃ group and the solvent, leading to more stable solvation energies. smolecule.com Modeling these effects is crucial for accurately predicting reaction outcomes in different media.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) for Structural Assignment

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for confirming experimentally determined structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govresearchgate.net By comparing the calculated spectra of potential isomers with experimental data, the correct structure can be confidently assigned.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical IR spectrum. These calculations help in assigning the various absorption bands observed in an experimental spectrum to specific molecular vibrations, such as the characteristic C=O and C=C stretching frequencies. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic transitions. nih.gov It calculates the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands in a UV-Vis spectrum. This information is key to understanding the electronic structure and chromophores within the molecule.

| Spectroscopic Technique | Computational Method | Predicted Properties |

| NMR | DFT with GIAO | Chemical shifts (¹H, ¹³C, ¹⁹F) |

| IR | DFT | Vibrational frequencies and intensities |

| UV-Vis | TD-DFT | Absorption maxima (λ_max), oscillator strengths |

Advanced Spectroscopic Characterization Methodologies and Data Interpretation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 6,6,6-Trifluorohex-1-en-3-one, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is essential for an unambiguous assignment of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit signals corresponding to the vinylic and methylene protons. The protons of the vinyl group (H-1 and H-2) are expected to appear as complex multiplets in the downfield region (typically δ 5.5-7.0 ppm) due to geminal and cis/trans couplings. The methylene protons at C-4 and C-5 will be deshielded by the adjacent carbonyl and trifluoromethyl groups, respectively, and are expected to resonate as complex multiplets in the δ 2.5-3.5 ppm range.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton. The carbonyl carbon (C-3) is expected to have the most downfield chemical shift (around δ 190-200 ppm). The vinylic carbons (C-1 and C-2) will appear in the δ 120-140 ppm region. The carbon bearing the trifluoromethyl group (C-6) will be a quartet due to coupling with the three fluorine atoms and is anticipated to be in the δ 120-130 ppm range. The methylene carbons (C-4 and C-5) will resonate in the more upfield region of the spectrum.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will likely appear as a triplet due to coupling with the adjacent methylene protons (H-5). The chemical shift is predicted to be in the range of -60 to -80 ppm relative to a standard such as CFCl₃.

| Atom | ¹H Chemical Shift (ppm, Predicted) | ¹³C Chemical Shift (ppm, Predicted) | Multiplicity | Coupling Constants (Hz, Predicted) |

|---|---|---|---|---|

| H-1a (cis to C-2) | ~5.9 | ~137 | dd | J(H-1a, H-1b) ≈ 1.5, J(H-1a, H-2) ≈ 10 |

| H-1b (trans to C-2) | ~6.1 | dd | J(H-1b, H-1a) ≈ 1.5, J(H-1b, H-2) ≈ 17 | |

| H-2 | ~6.8 | ~130 | dd | J(H-2, H-1a) ≈ 10, J(H-2, H-1b) ≈ 17 |

| H-4 | ~2.9 | ~35 | t | J(H-4, H-5) ≈ 7 |

| H-5 | ~3.2 | ~30 (q) | tq | J(H-5, H-4) ≈ 7, J(H-5, F) ≈ 10 |

| C-3 | - | ~195 | s | - |

| C-6 | - | ~125 (q) | q | J(C-6, F) ≈ 275 |

| ¹⁹F | ~ -70 | - | t | J(F, H-5) ≈ 10 |

To definitively establish the connectivity within the molecule, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum will show correlations between coupled protons. Cross-peaks would be expected between the vinylic protons (H-1a, H-1b, and H-2) and between the adjacent methylene protons (H-4 and H-5). This confirms the presence of the vinyl and ethyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks between H-1 and C-1, H-2 and C-2, H-4 and C-4, and H-5 and C-5, allowing for the direct assignment of the protonated carbons.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry provides the exact mass of the molecule, which allows for the determination of its elemental composition. For this compound (C₆H₇F₃O), the expected exact mass would be calculated.

Fragmentation Analysis: Electron ionization (EI) mass spectrometry would lead to characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be observed. Common fragmentation pathways for ketones include α-cleavage and McLafferty rearrangement. For this molecule, α-cleavage on either side of the carbonyl group is likely.

Loss of the vinyl group (-CH=CH₂) would result in a fragment ion [M - 27]⁺.

Loss of the propyl-trifluoro group (-CH₂CH₂CF₃) would lead to an acylium ion at m/z 55.

Cleavage of the C4-C5 bond could lead to the loss of a CF₃ radical, giving a [M - 69]⁺ peak.

A McLafferty rearrangement is also possible, involving the transfer of a hydrogen from C-5 to the carbonyl oxygen, followed by the elimination of a neutral propene-trifluoro molecule.

| Fragment Ion | Predicted m/z | Proposed Structure/Loss |

|---|---|---|

| [C₆H₇F₃O]⁺ (M⁺) | 152.0449 | Molecular Ion |

| [C₅H₄F₃O]⁺ | 137.0214 | [M - CH₃]⁺ |

| [C₄H₄O]⁺ | 68.0262 | [M - CF₃CH₂]⁺ |

| [C₃H₃O]⁺ | 55.0184 | [CH₂=CHCO]⁺ |

| [CF₃]⁺ | 69.0024 | Trifluoromethyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the C=O stretch of the α,β-unsaturated ketone, typically in the range of 1660-1690 cm⁻¹. The C=C stretching vibration of the vinyl group will likely appear around 1620-1640 cm⁻¹. The C-H stretching vibrations of the vinyl and alkyl groups will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Strong absorptions corresponding to the C-F stretching modes of the CF₃ group are expected in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bond, being more polarizable, is expected to show a strong Raman signal. The C=O stretch will also be visible. Raman spectroscopy is particularly useful for studying molecules in aqueous solutions, where water's strong IR absorption can obscure signals.

| Functional Group | IR Frequency (cm⁻¹, Predicted) | Raman Shift (cm⁻¹, Predicted) | Vibrational Mode |

|---|---|---|---|

| C-H (vinyl) | 3050-3100 | 3050-3100 | Stretching |

| C-H (alkyl) | 2850-2960 | 2850-2960 | Stretching |

| C=O (conjugated ketone) | 1675-1695 | 1675-1695 | Stretching |

| C=C (vinyl) | 1620-1640 | 1620-1640 | Stretching |

| C-F | 1100-1300 | 1100-1300 | Stretching |

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography provides the most definitive structural information for crystalline compounds by determining the precise arrangement of atoms in the solid state. cas.cz For this compound, obtaining a suitable single crystal might be challenging as it is likely a liquid or a low-melting solid at room temperature.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules. This compound itself is an achiral molecule and therefore will not exhibit a CD or ORD spectrum.

However, if a chiral center were introduced into the molecule, for example, by asymmetric reduction of the ketone or addition to the double bond, the resulting enantiomers could be distinguished and their enantiomeric excess determined using these techniques.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral ketone, the n→π* transition of the carbonyl group often gives a characteristic CD signal (Cotton effect) that is sensitive to the stereochemistry of the molecule.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation with wavelength. The shape of the ORD curve, particularly around the absorption maximum of a chromophore, can also be used to determine the absolute configuration of a chiral molecule.

For chiral α,β-unsaturated ketones, the sign of the Cotton effect associated with the n→π* and π→π* transitions can often be related to the helicity of the enone system, providing valuable stereochemical information. rsc.org

Exploration in Advanced Materials Science and Supramolecular Architectures

Influence of Fluorinated α,β-Unsaturated Ketones on Polymer Properties

The incorporation of fluorinated α,β-unsaturated ketones, such as 6,6,6-Trifluorohex-1-en-3-one, into polymer structures can impart a range of desirable properties. The presence of fluorine atoms significantly alters the physical and chemical characteristics of the resulting polymers. nih.govmdpi.com

Fluorinated polymers are known for their high thermal stability, chemical inertness, and low surface energy. nih.gov These properties are a direct consequence of the strength of the carbon-fluorine bond. nih.gov The introduction of fluorinated moieties can also lead to polymers with low coefficients of friction and reduced water absorption. nih.gov

In the context of α,β-unsaturated ketones, their ability to participate in polymerization reactions allows for the direct integration of these beneficial fluorine-related properties into the polymer backbone or as pendant groups. acs.org The specific influence of incorporating fluorinated α,β-unsaturated ketones on polymer properties is summarized in the table below.

Table 1: Impact of Fluorinated α,β-Unsaturated Ketones on Polymer Properties

| Property | Influence of Fluorination | Rationale |

|---|---|---|

| Thermal Stability | Increased | High strength of the C-F bond. nih.gov |

| Chemical Resistance | Increased | Inertness of the C-F bond. nih.gov |

| Surface Energy | Decreased | Low polarizability of the C-F bond. nih.gov |

| Refractive Index | Decreased | Low polarizability of fluorine atoms. mdpi.com |

| Dielectric Constant | Decreased | High electronegativity of fluorine reduces molecular polarization. mdpi.comresearchgate.net |

| Gas Permeability | Increased | Disruption of polymer chain packing. mdpi.com |

| Water Absorption | Decreased | Hydrophobic nature of fluorinated groups. researchgate.net |

Design of Supramolecular Assemblies Incorporating Fluorinated Moieties

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The introduction of fluorinated moieties, such as the trifluoromethyl group in this compound, provides a powerful tool for controlling the self-assembly of molecules into well-defined architectures. rsc.orgnih.govnih.gov

π-π stacking is a crucial non-covalent interaction in molecular recognition and the formation of supramolecular structures. The introduction of fluorine atoms onto an aromatic ring significantly alters its electronic properties, which in turn affects its π-π stacking behavior. acs.orgrsc.org

Fluorination can lead to arene-perfluoroarene stacking, a specific type of π-π interaction driven by electrostatic complementarity between the electron-rich hydrocarbon arene and the electron-poor perfluorinated arene. acs.org This interaction is a powerful tool for programming the folding of molecules and engineering peptide-based materials. acs.org

However, the presence of fluorine can also disrupt traditional π-π stacking, leading to offset or edge-to-face arrangements. rsc.org This ability to modulate π-π stacking interactions by incorporating fluorinated moieties is a key strategy in the design of systems for molecular recognition, where specific binding is paramount. The destabilization of cation-π interactions by fluorinated aromatic residues has been used to differentiate between different modes of protein-ligand binding. nih.gov

Potential in Functional Materials Design (e.g., optical, electronic, catalytic materials)

The unique properties imparted by the trifluoromethyl group make this compound and related fluorinated ketones promising candidates for the development of a variety of functional materials.

Optical Materials: Fluorinated polymers often exhibit low refractive indices and low optical absorption losses, particularly in the near-infrared region used for telecommunications. mdpi.comresearchgate.nettitech.ac.jpspiedigitallibrary.org This makes them highly suitable for applications such as optical waveguides and polymer optical fibers. mdpi.comresearchgate.netspiedigitallibrary.org The incorporation of α,β-unsaturated ketones can provide a route to cross-linkable polymers, enhancing the processability and durability of these optical materials. researchgate.net

Electronic Materials: A key characteristic of fluorinated polymers is their low dielectric constant. mdpi.comalfa-chemistry.com The high electronegativity of fluorine and the low polarizability of the C-F bond contribute to this property. mdpi.comalfa-chemistry.com Materials with low dielectric constants are in high demand for microelectronics applications, where they are used as insulators to reduce signal delay and power consumption. mdpi.comresearchgate.net The polymerization of fluorinated ketones offers a pathway to novel dielectric materials.

Catalytic Materials: The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the ketone and the double bond in this compound. This modulation of electronic properties can be exploited in the design of novel catalysts or catalyst ligands. While the direct application of this specific compound in catalysis is not widely reported, the synthesis of various fluorinated ketones often involves catalytic processes, and these compounds can serve as precursors to more complex catalytic systems. mdpi.comacs.orgnih.govresearchgate.netacs.org

Table 2: Potential Applications of Materials Derived from Fluorinated α,β-Unsaturated Ketones

| Material Type | Key Property | Potential Application |

|---|---|---|

| Optical Polymers | Low Refractive Index, Low Optical Loss mdpi.comtitech.ac.jp | Optical Waveguides, Polymer Optical Fibers mdpi.comspiedigitallibrary.org |

| Electronic Polymers | Low Dielectric Constant mdpi.comalfa-chemistry.com | Interlayer Dielectrics in Microelectronics researchgate.net |

| Catalytic Systems | Modulated Electronic Properties | Asymmetric Catalysis, Organocatalysis acs.orgnih.gov |

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes to Complex Fluorinated Structures

The reactivity of 6,6,6-Trifluorohex-1-en-3-one makes it an ideal starting point for the synthesis of a variety of complex fluorinated molecules. Future research will likely focus on expanding its synthetic utility beyond simple conjugate additions. One promising avenue is its use in cycloaddition reactions. For instance, its electron-deficient nature makes it a suitable dienophile in Diels-Alder reactions, providing access to trifluoromethyl-substituted cyclohexene derivatives, which are valuable scaffolds in medicinal chemistry.

Furthermore, its enone moiety can be exploited in multicomponent reactions to construct intricate molecular architectures in a single step. Research into novel cascade reactions initiated by the Michael addition to the enone system could lead to the efficient synthesis of polycyclic and heterocyclic fluorinated compounds. The development of stereoselective methods for these transformations will be of particular importance.

Mechanistic Interrogations of Less Explored Reactivity Patterns

A thorough understanding of the reaction mechanisms governing the reactivity of this compound is crucial for the rational design of new synthetic methods. While the Michael addition to the enone is a well-understood process, other reactivity patterns remain less explored. For example, the influence of the trifluoromethyl group on the regioselectivity and stereoselectivity of various transformations warrants detailed mechanistic investigation.

Future studies should employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, to elucidate the transition states and reaction pathways of less common reactions involving this substrate. Unraveling these mechanistic details will enable chemists to fine-tune reaction conditions to achieve desired outcomes and potentially uncover novel reactivity that has yet to be observed.

Integrated Experimental and Computational Approaches

The synergy between experimental and computational chemistry offers a powerful tool for accelerating research. In the context of this compound, computational modeling can provide valuable insights into its electronic structure, conformational preferences, and reactivity. Density Functional Theory (DFT) calculations, for instance, can be used to predict the activation barriers of different reaction pathways, aiding in the selection of optimal reaction conditions.

Future research should focus on a more integrated approach where computational predictions guide experimental design. For example, in silico screening of catalysts and reaction conditions could significantly reduce the experimental effort required to develop new synthetic methodologies. Furthermore, computational studies can help to rationalize unexpected experimental outcomes and provide a deeper understanding of the underlying electronic and steric effects of the trifluoromethyl group.

Expanding Catalytic Applications for Asymmetric Synthesis

The development of catalytic asymmetric methods to control the stereochemistry of reactions involving this compound is a significant area for future exploration. The synthesis of enantiomerically pure fluorinated compounds is of high importance in the pharmaceutical and agrochemical industries.

Organocatalysis and transition-metal catalysis are two promising strategies for achieving high levels of stereocontrol. Future research should focus on the design and synthesis of novel chiral catalysts that can effectively recognize the substrate and direct the approach of the nucleophile or reagent. The development of catalytic enantioselective conjugate additions, aldol reactions, and cycloadditions using this compound as a key building block will be a major focus.

| Catalytic Approach | Potential Asymmetric Reaction | Target Chiral Products |

| Organocatalysis | Michael Addition | β-Trifluoromethyl ketones with a new stereocenter |

| Organocatalysis | Aldol Reaction | γ-Trifluoromethyl-δ-hydroxy-α,β-unsaturated ketones |

| Transition-Metal Catalysis | Diels-Alder Reaction | Chiral trifluoromethyl-substituted cyclohexenes |

| Transition-Metal Catalysis | [3+2] Cycloaddition | Enantioenriched trifluoromethyl-containing heterocycles |

Exploration in Novel Materials and Supramolecular Systems

The unique properties imparted by the trifluoromethyl group, such as increased lipophilicity and thermal stability, make this compound an interesting monomer for the synthesis of novel fluorinated polymers. Polymerization of the vinyl group could lead to materials with tailored properties for applications in areas such as coatings, electronics, and advanced textiles.

Q & A

Basic Research Questions

Q. How can the purity and structural integrity of 6,6,6-Trifluorohex-1-en-3-one be validated in synthetic workflows?

- Methodological Answer : Utilize a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of the trifluoromethyl group (δ ~110–120 ppm for signals) and the enone system (α,β-unsaturated ketone signals at δ 5.8–6.5 ppm for and δ 190–210 ppm for ) .

- GC-MS or HPLC : Quantify purity by comparing retention times and mass fragmentation patterns against reference standards.

- Elemental Analysis : Verify elemental composition (C, H, F, O) to detect impurities like residual solvents or incomplete fluorination .

Q. What experimental strategies are recommended to assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV-vis irradiation) over 4–12 weeks. Monitor degradation via TLC or HPLC.

- Kinetic Analysis : Use Arrhenius plots to predict shelf life under standard conditions (25°C).

- Degradation Product Identification : Employ LC-MS/MS to characterize byproducts, focusing on ketone hydration or trifluoromethyl group hydrolysis .

Q. How does the position of the trifluoromethyl group influence the compound’s reactivity compared to analogs like 6,6,6-Trifluoro-4-hexanone?

- Methodological Answer :

- Comparative Kinetic Studies : Perform nucleophilic addition reactions (e.g., Grignard or hydride reductions) under identical conditions. Monitor reaction rates via in situ IR or NMR.

- Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to compare electronic effects (e.g., LUMO energy of the enone system) and steric hindrance caused by the trifluoromethyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in Diels-Alder reactions?

- Methodological Answer :

- Systematic Solvent/Additive Screening : Test polar aprotic (DMF, DMSO), nonpolar (toluene), and fluorinated solvents to assess solvent effects on regioselectivity.

- In Situ Spectroscopic Monitoring : Use NMR to track intermediates and identify competing pathways (e.g., retro-Diels-Alder or side reactions with fluorinated groups).

- Cross-Validation : Compare results with structurally similar fluorinated enones to isolate position-specific effects .

Q. What advanced techniques are suitable for probing the compound’s role in modulating enzyme interactions (e.g., cytochrome P450 isoforms)?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Measure binding affinities and thermodynamic parameters (ΔH, ΔS).

- X-Ray Crystallography : Co-crystallize the compound with target enzymes to resolve binding modes and fluorine-protein interactions.

- Metabolic Profiling : Use LC-HRMS to identify metabolites in liver microsome assays, focusing on defluorination or ketone reduction pathways .

Q. How can researchers optimize asymmetric synthesis of this compound derivatives for pharmaceutical applications?

- Methodological Answer :

- Chiral Catalysis Screening : Test organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) in enantioselective reactions.

- Dynamic Kinetic Resolution (DKR) : Combine enzyme-catalyzed steps (e.g., lipases) with in situ racemization to enhance enantiomeric excess (ee).

- Multivariate Analysis (DoE) : Apply design-of-experiments software (e.g., MODDE) to optimize parameters (temperature, catalyst loading, solvent) .

Key Methodological Considerations

- Contradiction Resolution : Triangulate experimental, computational, and comparative data to address discrepancies in reactivity or stability .

- Fluorine-Specific Effects : Prioritize techniques sensitive to fluorine (e.g., NMR) for mechanistic insights .

- Ethical and Safety Protocols : Ensure proper handling of fluorinated byproducts (e.g., HF generation risks) in waste streams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.